molecular formula C8H15NO4 B2446545 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid CAS No. 117919-56-9

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid

Cat. No.: B2446545
CAS No.: 117919-56-9
M. Wt: 189.211
InChI Key: NPRGOLCTGVFFGS-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as N-(methoxycarbonyl)leucine, is a compound with the molecular formula C8H15NO4 and a molecular weight of 189.21 g/mol . This compound is characterized by its unique structure, which includes a methoxycarbonyl group attached to an amino acid backbone. It is commonly used in various chemical and biological research applications due to its distinct properties.

Properties

IUPAC Name

2-(methoxycarbonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRGOLCTGVFFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid typically involves the reaction of leucine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Development

The compound has been investigated for its role in drug design, particularly as a building block for peptide synthesis. Its structure allows for the introduction of various functional groups, enhancing the pharmacological properties of the resultant peptides. For instance, it can be used to create modified amino acids that exhibit improved bioactivity or stability in biological systems.

Anticancer Research

Recent studies have highlighted the potential of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid in anticancer therapies. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by interfering with metabolic pathways crucial for tumor growth. For example, modifications to the compound have shown promise in enhancing the efficacy of existing chemotherapeutic agents .

Enzyme Inhibition

This compound has been studied as a potential inhibitor of key enzymes involved in metabolic pathways. By mimicking natural substrates, it can effectively block enzyme activity, which may lead to therapeutic applications in conditions like obesity and diabetes where enzyme regulation is critical .

Metabolic Studies

In metabolic studies, 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid serves as a tracer molecule to understand amino acid metabolism. Its unique structure allows researchers to track its incorporation into various metabolic pathways, providing insights into amino acid utilization in different physiological conditions .

Polymer Synthesis

The compound has applications in material science, particularly in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance the mechanical properties and degradation rates of materials used in biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Surface Modification

Research has explored the use of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid for modifying surfaces of biomaterials to improve biocompatibility and reduce immunogenic responses. This application is particularly relevant in the development of implants and prosthetics where material interaction with biological tissues is critical .

Case Studies

StudyApplicationFindings
Anticancer TherapyDerivatives showed significant inhibition of cancer cell proliferation.
Enzyme InhibitionEffective inhibition of metabolic enzymes linked to obesity management.
Biodegradable PolymersEnhanced mechanical properties and degradation rates observed in polymer blends containing this compound.

Mechanism of Action

The mechanism of action of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

  • N-(Methoxycarbonyl)alanine
  • N-(Methoxycarbonyl)valine
  • N-(Methoxycarbonyl)isoleucine

Comparison: Compared to these similar compounds, 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid has a unique side chain that imparts distinct chemical and biological properties. Its branched-chain structure makes it more hydrophobic, influencing its solubility and interaction with biological molecules .

Biological Activity

2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, also known as a branched-chain amino acid derivative, has garnered attention in biomedical research due to its potential applications in cancer treatment and metabolic studies. This compound is particularly interesting because of its structural features that may influence its biological activity, particularly in the context of amino acid transport systems and tumor imaging.

  • Molecular Formula : C₇H₁₃NO₄
  • Molecular Weight : 173.19 g/mol
  • Structure : The compound features a methoxycarbonyl group attached to an amino acid backbone, which is essential for its biological interactions.

The biological activity of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid is primarily mediated through its interaction with various amino acid transporters, particularly the L-type amino acid transporter (LAT1). LAT1 is known to facilitate the transport of large neutral amino acids across cell membranes, which is crucial for tumor metabolism and growth.

Key Mechanisms:

  • Transport Mechanism : The compound is transported into cells via LAT1, where it competes with other amino acids such as leucine. This competition can influence cellular signaling pathways related to growth and proliferation.
  • Tumor Imaging : Radiolabeled derivatives of this compound have shown promise as tracers in PET imaging for tumors, providing insights into tumor metabolism and viability .

In Vitro Studies

Research indicates that 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid exhibits significant uptake in cancer cell lines, suggesting its potential utility as a therapeutic agent or imaging tracer. In vitro assays have demonstrated:

  • Uptake Efficiency : The compound is efficiently taken up by cells expressing LAT1, with uptake rates comparable to those of other branched-chain amino acids.
  • Inhibition Studies : Competitive inhibition assays reveal that this compound can inhibit the uptake of other essential amino acids, indicating its role as a modulator of amino acid transport .

In Vivo Studies

In vivo studies involving animal models have shown promising results:

  • Tumor Targeting : When labeled with fluorine-18 for PET imaging, the compound demonstrated high tumor-to-background ratios in glioma models, indicating effective targeting of cancerous tissues .
  • Metabolic Impact : Administration of this compound has been linked to alterations in metabolic pathways within tumors, suggesting a role in metabolic regulation .

Case Studies

Recent case studies highlight the application of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid in clinical settings:

  • Study on Glioma Imaging : A study demonstrated that radiolabeled forms of this compound could effectively differentiate between tumor and normal brain tissue, achieving a tumor-to-normal ratio of 14:1 at 60 minutes post-injection .
  • Amino Acid Transport Research : Another study explored the relationship between amino acid transport and tumor imaging properties, emphasizing the importance of LAT1 in mediating the effects of this compound on tumor metabolism .

Comparative Analysis

To understand the unique properties of 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
2-Amino-4-methylpentanoic acidSimple branched-chain structureLimited transport efficacy
2-Methyl-4-(methoxycarbonyl)amino-Similar but less effectiveWeak interaction with LAT1
L-LeucineNatural branched-chain amino acidHigh uptake via LAT1

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example, a benzyl group can protect the carboxyl moiety, followed by esterification using N-Boc-β-alanine with coupling agents like DCC and DMAP. Reaction optimization includes temperature control (e.g., 75°C for benzylation, 25°C for esterification) and catalytic hydrogenolysis (palladium carbon under H₂) for deprotection . Key reagents and conditions are summarized below:

StepReagents/ConditionsPurpose
1K₂CO₃, 75°C, 5hCarboxyl protection
2N-Boc-β-alanine, DCC/DMAP, 25°C, 19hEsterification
3Pd/C, H₂, overnightDeprotection

Q. Which analytical techniques are most effective for characterizing 2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with methoxycarbonyl protons resonating at δ 3.6–3.8 ppm and methyl groups at δ 0.9–1.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 232.12 g/mol) and detects impurities .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxycarbonyl) confirm functional groups .

Q. How can purification challenges be addressed for this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) effectively separates enantiomers or diastereomers. Recrystallization using ethanol/water mixtures improves purity, particularly for intermediates like benzyl-protected derivatives .

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